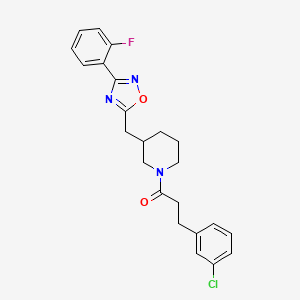
3-(3-Chlorophenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Chlorophenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a useful research compound. Its molecular formula is C23H23ClFN3O2 and its molecular weight is 427.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 3-(3-Chlorophenyl)-1-(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)propan-1-one is a complex organic molecule that incorporates a piperidine moiety and an oxadiazole ring. This structure suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, supported by relevant studies and data.
Chemical Structure
The chemical structure can be summarized as follows:
- Molecular Formula : C22H24ClF N3O
- Molecular Weight : 401.89 g/mol
Biological Activity Overview
Research has indicated that compounds containing oxadiazole rings exhibit a broad spectrum of biological activities. The following sections detail specific activities and findings related to the compound .
Antimicrobial Activity
A significant body of research has focused on the antimicrobial properties of oxadiazole derivatives. For instance:
- Study Findings : Dhumal et al. (2016) demonstrated that 1,3,4-oxadiazole derivatives exhibit strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The presence of halogen substituents in the structure enhances this activity due to increased lipophilicity and better membrane penetration .
| Compound | Activity | Target Organism |
|---|---|---|
| 1,3,4-Oxadiazole Derivative | Antibacterial | S. aureus, E. coli |
| 2-Fluorophenyl Substituted | Antifungal | Various Fungi |
Anticancer Potential
The anticancer properties of oxadiazole derivatives have been extensively studied:
- Mechanism of Action : Recent reviews highlight that oxadiazoles can inhibit critical enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDACs) . These mechanisms disrupt cancer cell metabolism and induce apoptosis.
| Activity Type | Target Enzyme | Effect |
|---|---|---|
| Anticancer | Thymidylate Synthase | Inhibition of DNA synthesis |
| Anticancer | HDAC | Induction of apoptosis |
Case Studies
- Antitubercular Activity : Desai et al. (2018) reported that certain oxadiazole derivatives showed significant antitubercular activity against Mycobacterium tuberculosis. The presence of piperidine moieties was crucial for enhancing bioactivity .
- Neuroprotective Effects : Some derivatives demonstrated neuroprotective effects in vitro, suggesting potential applications in neurodegenerative diseases .
Propiedades
IUPAC Name |
3-(3-chlorophenyl)-1-[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClFN3O2/c24-18-7-3-5-16(13-18)10-11-22(29)28-12-4-6-17(15-28)14-21-26-23(27-30-21)19-8-1-2-9-20(19)25/h1-3,5,7-9,13,17H,4,6,10-12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKKKWONJGTOLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CCC2=CC(=CC=C2)Cl)CC3=NC(=NO3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














